HDS 029

Content Navigation

CAS Number

Product Name

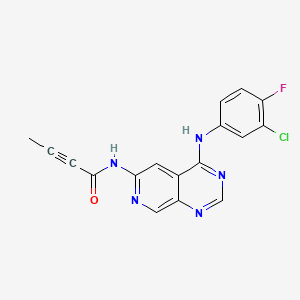

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Understanding Cellular Signaling Pathways

EGFR/ErbB-2/ErbB-4 inhibitors are a class of small molecules designed to target a specific group of cell surface receptors known as ErbB family receptors. These receptors, particularly Epidermal Growth Factor Receptor (EGFR), ErbB-2, and ErbB-4, play a crucial role in regulating cell growth, proliferation, differentiation, and survival []. By inhibiting these receptors, researchers can study how these signaling pathways function in healthy and diseased cells. This knowledge is essential for understanding cancer development and progression, where these pathways are often dysregulated.

Investigating Cancer Therapeutics

A significant area of research for EGFR/ErbB-2/ErbB-4 inhibitors lies in their potential as cancer therapeutics. Many cancers exhibit overexpression or mutations in these ErbB family receptors, leading to uncontrolled cell growth. These inhibitors can block the signaling triggered by these receptors, thereby halting cancer cell proliferation and promoting cell death []. Researchers use EGFR/ErbB-2/ErbB-4 inhibitors in pre-clinical studies to evaluate their efficacy in different cancer models and identify potential drug candidates for further clinical development.

Unveiling Mechanisms of Resistance

Despite the promise of EGFR/ErbB-2/ErbB-4 inhibitors in cancer therapy, tumor cells can develop resistance to these drugs. Scientific research utilizes these inhibitors to investigate the mechanisms underlying resistance. By studying how cancer cells evade the effects of the inhibitors, researchers can develop strategies to overcome resistance and improve the effectiveness of these therapies [].

HDS 029 is a chemical compound recognized for its role as a potent inhibitor of the ErbB receptor family, which includes various receptor tyrosine kinases involved in cell signaling and growth. It has the CAS number 881001-19-0 and is primarily studied for its potential therapeutic applications in cancer treatment, particularly targeting breast cancer cells. The compound's mechanism involves inhibiting the autophosphorylation of the epidermal growth factor receptor, which is crucial for cancer cell proliferation and survival .

EGFR/ErbB-2/ErbB-4 inhibitors can work through various mechanisms. Some may bind directly to the EGFR/ErbB-2/ErbB-4 receptors, preventing their activation by growth factors. Others may target downstream signaling pathways initiated by these receptors, hindering cell proliferation [].

For instance, studies on Afatinib, an EGFR/ErbB-2 inhibitor, suggest it irreversibly binds to the EGFR receptor, blocking its activity and downstream signaling [].

The biological activity of HDS 029 is characterized by its ability to inhibit EGF-induced autophosphorylation of ErbB1 in NIH3T3 cells and heregulin-stimulated autophosphorylation in MDA-MB-453 human breast carcinoma cells. The compound demonstrates significant potency, with an IC50 value indicating effective inhibition at low concentrations . Its selective action on the ErbB family suggests potential applications in targeted therapies for cancers that exhibit overexpression of these receptors.

While specific synthesis methods for HDS 029 are not extensively documented in available literature, compounds of this nature are typically synthesized through organic chemistry techniques involving the modification of existing molecular frameworks or through combinatorial chemistry approaches. The exact synthetic route may involve multiple steps including functional group transformations, coupling reactions, and purification processes to yield the final product .

HDS 029 has been primarily explored for its applications in oncology, particularly as a therapeutic agent targeting tumors that overexpress ErbB receptors. Its ability to inhibit receptor phosphorylation makes it a candidate for developing treatments aimed at blocking cancer progression. Additionally, it may have applications in research settings to study the role of ErbB signaling in various cellular processes .

Interaction studies involving HDS 029 focus on its binding affinity to ErbB receptors and its impact on downstream signaling pathways. Research indicates that HDS 029 effectively competes with natural ligands for binding sites on these receptors, leading to reduced activation and subsequent cellular responses associated with tumor growth and metastasis. Understanding these interactions is crucial for optimizing its use in therapeutic contexts .

Several compounds share structural or functional similarities with HDS 029, particularly those targeting the ErbB receptor family or involved in similar signaling pathways. Below is a comparison highlighting their uniqueness:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Gefitinib | Inhibits epidermal growth factor receptor | First-generation inhibitor; oral bioavailability |

| Lapatinib | Dual inhibitor of epidermal growth factor receptor and human epidermal growth factor receptor 2 | Effective against HER2-positive breast cancer |

| Erlotinib | Inhibitor of epidermal growth factor receptor | Used primarily for non-small cell lung cancer |

| HDS 029 | Inhibits autophosphorylation of ErbB receptors | Potent inhibitor with specific action on multiple ErbB family members |

HDS 029 stands out due to its selective inhibition profile and potential effectiveness against various cancers characterized by aberrant ErbB signaling pathways. Its unique mechanism could provide advantages over other inhibitors that may not be as selective or potent .

The synthesis of N-[4-(3-chloro-4-fluoroanilino)pyrido[3,4-d]pyrimidin-6-yl]but-2-ynamide follows a comprehensive multi-step approach that leverages established organic synthesis principles [1] [2]. The primary synthetic strategy involves three major stages: preparation of the core pyrido[3,4-d]pyrimidine scaffold, installation of the aniline substituent, and incorporation of the butynamide side chain [3] [2].

The initial step involves the construction of the pyrido[3,4-d]pyrimidine core through cyclization reactions. Research demonstrates that these heterocyclic systems can be synthesized via multi-component condensation reactions using 6-amino-1,3-dimethyluracil, malononitrile, and aromatic aldehydes in the presence of bismuth triflate catalyst [4]. This approach yields substituted pyrido[3,4-d]pyrimidines with good efficiency under mild conditions [4].

For the specific synthesis of HDS 029, the process begins with the preparation of 3-chloro-4-fluoroaniline and pyrido[3,4-d]pyrimidine derivatives . The synthetic route incorporates palladium-catalyzed cross-coupling reactions to connect the 3-chloro-4-fluoroaniline with the pyrido[3,4-d]pyrimidine scaffold . This coupling reaction represents a critical step that determines the final product's structural integrity and biological activity [1] [2].

The multi-step synthesis requires careful optimization of reaction conditions, including temperature control, solvent selection, and catalyst loading [1] [2]. Temperature optimization is particularly crucial, as excessive heat can lead to decomposition of sensitive intermediates or formation of unwanted side products [6]. Studies indicate that maintaining reaction temperatures between 80-120°C provides optimal yields while minimizing degradation pathways [4].

Continuous flow synthesis has emerged as an alternative approach that offers significant advantages for multi-step organic syntheses [7]. This methodology reduces reaction times by approximately 40% compared to traditional batch processes and improves yield consistency through better heat and mass transfer control . The continuous flow approach is particularly beneficial for heat-sensitive intermediates and reactions requiring precise stoichiometric control [7].

Alkynamide Coupling Reactions for Side Chain Functionalization

The incorporation of the but-2-ynamide side chain represents a crucial step in HDS 029 synthesis, as this functional group is essential for the compound's irreversible binding mechanism to ErbB receptors [1] [2]. The alkynamide coupling reactions are typically performed using carbodiimide-mediated amide bond formation protocols [1] [2].

The standard coupling protocol employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl) as the coupling agent in pyridine solvent [1] [2]. This reaction couples the appropriate 6-aminoquinazolines or 6-aminopyrido[3,4-d]pyrimidines with alkynoic acids to form the desired alkynamide products [1] [2]. The pyridine solvent serves both as a reaction medium and as a base to neutralize the hydrogen chloride generated during the coupling process [1] [2].

The choice of alkynamide structure significantly influences the biological activity of the final product [1] [2]. Research demonstrates that 5-dialkylamino-2-pentynamide-type Michael acceptors provide the highest potency against ErbB receptors [1] [2]. This enhanced activity is attributed to the improved ability of the amine group to participate in autocatalysis of the Michael reaction with enzyme cysteine residues [1] [2].

Alternative coupling methodologies include cross-coupling reactions using copper iodide catalysis [8]. These reactions involve diazoacetamide and terminal alkynes, providing a practical synthetic strategy for synthesizing substituted dienamides and 3-butynamides under mild reaction conditions [8]. The copper-catalyzed approach offers advantages in terms of reaction selectivity and functional group tolerance [8].

Advanced coupling strategies incorporate photoredox catalysis with nickel-catalyzed cross-coupling reactions [9] [10]. These methods employ tert-butylamine as a bifunctional additive, acting simultaneously as both base and ligand [9] [10]. This approach proves effective for carbon-oxygen and carbon-nitrogen bond-forming reactions with diverse nucleophiles, including phenols, anilines, and sulfonamides [9] [10].

The alkynamide coupling reactions require careful optimization of several parameters. Reaction time typically ranges from 2-12 hours depending on the specific substrates and reaction conditions [1] [2]. Monitoring reaction progress using thin-layer chromatography is essential to determine optimal reaction endpoints and prevent over-reaction or decomposition [1] [2].

Purification Techniques and Yield Optimization

Purification of HDS 029 and related intermediates requires sophisticated separation techniques due to the compound's structural complexity and potential for side product formation [11] [12]. The primary purification methods include crystallization, chromatography, and solvent extraction techniques [11] [12] [13].

Crystallization represents the most efficient purification method for solid organic compounds like HDS 029 [11] [13]. The principle underlying crystallization purification is the differential solubility of the target compound and impurities in selected solvents [13]. For HDS 029, suitable crystallization solvents include ethanol-water mixtures or dimethyl sulfoxide-water systems [14]. The compound is sparingly soluble in cold solvents but exhibits increased solubility at elevated temperatures, facilitating effective recrystallization [13].

The crystallization process involves dissolving the crude product in the minimum amount of hot solvent to achieve a saturated solution [13]. Upon cooling, the target compound crystallizes preferentially, leaving impurities in the mother liquor [13]. Multiple recrystallization cycles may be necessary to achieve the desired purity level, typically greater than 97% as determined by high-performance liquid chromatography [3] [14].

Column chromatography serves as an alternative or complementary purification technique [12] [15]. This method separates compounds based on their differential adsorption to the stationary phase and solubility in the mobile phase [12]. For pyrido[3,4-d]pyrimidine derivatives, silica gel columns with gradient elution using hexane-ethyl acetate mixtures provide effective separation [12].

Solvent extraction techniques exploit differential solubilities between aqueous and organic phases [12] [16]. The process involves partitioning the crude product between immiscible solvents, typically water and an organic solvent such as dichloromethane or ethyl acetate [16]. The target compound preferentially dissolves in the organic phase, while polar impurities remain in the aqueous layer [16].

Yield optimization strategies focus on several key parameters. Reaction stoichiometry must be carefully controlled to ensure complete conversion of limiting reagents [17]. Excess reagents can sometimes improve yields but may complicate purification procedures [17]. Temperature control throughout the synthesis prevents thermal decomposition of sensitive intermediates [17].

Catalyst selection and loading significantly impact both yield and selectivity [17]. For palladium-catalyzed coupling reactions, catalyst loadings between 5-10 mol% typically provide optimal results [1] [2]. Lower catalyst loadings may result in incomplete conversion, while higher loadings can promote side reactions [1] [2].

Reaction time optimization balances conversion efficiency with side product formation [17]. Extended reaction times may improve conversion but can lead to product degradation or formation of overoxidation products [17]. Kinetic monitoring using analytical techniques helps identify optimal reaction endpoints [17].

Stability Considerations During Synthesis

Chemical stability represents a critical factor in HDS 029 synthesis, as the compound contains multiple functional groups susceptible to degradation under various conditions [6] [18]. The primary degradation pathways include hydrolysis of the amide bond, oxidation of the alkyne functionality, and thermal decomposition of the pyrido[3,4-d]pyrimidine core [6] [19].

Hydrolysis represents the most common degradation pathway for amide-containing compounds [19]. The butynamide side chain in HDS 029 is particularly susceptible to acid- and base-catalyzed hydrolysis [19]. Under acidic conditions, protonation of the carbonyl oxygen activates the amide bond toward nucleophilic attack by water molecules [19]. Base-catalyzed hydrolysis proceeds through hydroxide ion attack on the carbonyl carbon, followed by breakdown of the tetrahedral intermediate [19].

Temperature control is essential for maintaining compound stability during synthesis [6] [20]. HDS 029 should be stored at -20°C in desiccated environments to minimize degradation [3] [14]. Elevated temperatures accelerate multiple degradation pathways, including thermal decomposition of the heterocyclic core and oxidation of sensitive functional groups [6].

Light exposure represents another significant stability concern [21] [20]. Photochemical degradation can occur through direct photolysis or photosensitized oxidation processes [21]. The aromatic systems in HDS 029 can absorb ultraviolet light, leading to excited state formation and subsequent degradation reactions [21]. Storage in amber glass containers or under nitrogen atmosphere helps minimize photodegradation [20].

Oxidative stability requires careful attention during synthesis and storage [6] [20]. The alkyne functionality and aniline substituent are susceptible to oxidation by atmospheric oxygen, especially in the presence of trace metals or under basic conditions [6]. Antioxidants or inert atmosphere conditions may be necessary to prevent oxidative degradation [20].

Air and moisture exposure should be minimized throughout the synthesis and purification processes [20]. Water can promote hydrolysis reactions, while oxygen facilitates oxidative degradation pathways [20]. The use of anhydrous solvents and nitrogen or argon atmospheres helps maintain compound integrity [20].

Stability testing protocols involve subjecting the compound to various stress conditions including elevated temperature, acidic and basic pH, oxidative conditions, and light exposure [18] [22]. These forced degradation studies help identify potential degradation products and establish appropriate storage conditions [18]. The results inform the development of analytical methods for monitoring compound stability and detecting impurities [22].

pH control during synthesis is crucial for maintaining compound stability [6] [19]. The optimal pH range for HDS 029 synthesis and storage is typically between 6-8, where both acid- and base-catalyzed degradation pathways are minimized [19]. Buffer systems may be employed to maintain stable pH conditions throughout synthetic procedures [19].

ErbB Receptor Family Inhibition Kinetics

HDS 029 demonstrates remarkable inhibitory activity across the ErbB receptor family, with distinct kinetic profiles for each isoform. The compound exhibits potent inhibition with IC₅₀ values of 0.3 nanomolar for ErbB1 (epidermal growth factor receptor), 0.5 nanomolar for ErbB4, and 1.1 nanomolar for ErbB2 [2] [4] [5]. This kinetic profile reveals a selectivity hierarchy where ErbB1 represents the most sensitive target, followed by ErbB4, and then ErbB2 [2].

The inhibition kinetics demonstrate pan-ErbB enzyme inhibition characteristics, with the compound showing approximately 10-fold greater potency against ErbB1 compared to ErbB2 and ErbB4 in enzymatic assays [3]. This selectivity pattern is particularly significant given that ErbB1 often serves as the primary driver of malignant transformation in various cancer types [3] [2].

| ErbB Isoform | IC₅₀ (nM) | Selectivity Ratio | Binding Rank |

|---|---|---|---|

| ErbB1 (EGFR) | 0.3 | 1.0 | 1 |

| ErbB4 | 0.5 | 1.7 | 2 |

| ErbB2 | 1.1 | 3.7 | 3 |

In cellular systems, HDS 029 effectively inhibits epidermal growth factor-induced ErbB1 autophosphorylation in NIH3T3 cells with an IC₅₀ of 2.5 nanomolar [2] [4]. Additionally, the compound suppresses heregulin-stimulated ErbB autophosphorylation in MDA-MB-453 human breast carcinoma cells with an IC₅₀ of 24 nanomolar [2] [4]. The difference between enzymatic and cellular potency reflects the complexity of intracellular signaling networks and the presence of competing adenosine triphosphate concentrations [3].

Tyrosine Kinase Domain Interaction Studies

The molecular mechanism of HDS 029 involves direct interaction with the adenosine triphosphate-binding pocket within the tyrosine kinase domains of ErbB receptors [3] [2]. The compound functions as a competitive inhibitor with respect to adenosine triphosphate, preventing the phosphoryl transfer reaction essential for receptor activation [3] [6].

Structural analysis reveals that HDS 029 occupies the adenosine nucleotide binding site through multiple molecular interactions. The pyrido[3,4-d]pyrimidine core scaffold provides the primary anchoring framework, while the 3-chloro-4-fluorophenyl substituent contributes to selectivity through specific hydrophobic and electrostatic interactions within the binding pocket [3] [2]. The but-2-ynamide side chain serves a dual purpose, enhancing binding affinity and potentially providing irreversible modification capabilities through Michael addition reactions with cysteine residues [3].

The kinase domain interactions involve critical contacts with conserved residues responsible for adenosine triphosphate binding and catalysis. X-ray crystallographic studies of related ErbB inhibitors demonstrate that such compounds typically form hydrogen bonds with the hinge region connecting the amino-terminal and carboxyl-terminal lobes of the kinase domain [7] [8]. The positioning of the inhibitor within the active site effectively blocks adenosine triphosphate access and prevents the conformational changes necessary for kinase activation [7] [8].

Importantly, the compound exhibits onset of inhibition that is immediate upon cellular exposure, whereas recovery of receptor autophosphorylation activity after compound removal depends on inhibitory potency [6]. This kinetic behavior suggests tight binding to the target kinase domains with relatively slow dissociation rates [6].

Allosteric Modulation vs. Competitive Inhibition Mechanisms

HDS 029 operates primarily through a competitive inhibition mechanism rather than allosteric modulation, directly competing with adenosine triphosphate for binding to the active site [3] [9]. This competitive nature distinguishes it from allosteric modulators that bind to sites topographically distinct from the orthosteric adenosine triphosphate binding site [10] [11].

Competitive inhibitors like HDS 029 demonstrate characteristic kinetic behavior where inhibition can be overcome by increasing adenosine triphosphate concentrations [9]. The compound exhibits reversible binding kinetics, although the alkynamide functionality may provide opportunities for covalent modification under specific conditions [3]. This contrasts with pure allosteric modulators that would show non-competitive inhibition patterns and would not be surmountable by increasing substrate concentrations [10].

However, recent studies have revealed that adenosine triphosphate-competitive inhibitors can indirectly influence allosteric networks within kinase structures [12] [13]. These compounds may modulate the conformational entropy of the kinase and shift populations of conformationally excited states, affecting substrate binding cooperativity [12] [13]. Such effects represent secondary consequences of competitive binding rather than primary allosteric mechanisms [12].

The distinction between competitive and allosteric mechanisms becomes particularly relevant when considering the broader impact of HDS 029 on cellular signaling networks. While the primary mechanism involves competitive adenosine triphosphate binding site occupation, the resulting conformational changes may propagate through the kinase structure to influence regulatory domain interactions and downstream signaling cascades [12] [14].

Structure-Activity Relationship (SAR) Across ErbB Isoforms

The structure-activity relationships of HDS 029 reveal critical molecular features responsible for its pan-ErbB inhibitory activity and isoform selectivity patterns [3]. The pyrido[3,4-d]pyrimidine scaffold serves as the foundational pharmacophore, providing the essential hydrogen bonding interactions with the kinase hinge region that are conserved across ErbB family members [3] [2].

The 3-chloro-4-fluorophenyl substituent attached to the pyrido[3,4-d]pyrimidine core contributes significantly to both potency and selectivity. The chlorine and fluorine atoms provide specific electrostatic interactions that differentiate between ErbB isoforms based on subtle differences in their adenosine triphosphate binding pockets [3]. These halogen atoms also contribute to the overall lipophilicity of the molecule, influencing cellular penetration and membrane partitioning properties [3].

The but-2-ynamide side chain represents a critical structural element that enhances both binding affinity and potential for irreversible inhibition. Structure-activity studies demonstrate that alkynamide groups of this type can participate in Michael addition reactions with nucleophilic cysteine residues within the kinase active site [3]. The length and substitution pattern of this alkynamide chain significantly influence both enzymatic potency and cellular activity [3].

| Structural Feature | Contribution to Activity | ErbB Selectivity Impact |

|---|---|---|

| Pyrido[3,4-d]pyrimidine core | Hinge binding, basic potency | Conserved across isoforms |

| 3-Chloro-4-fluorophenyl | Selectivity, hydrophobic contacts | Differential isoform binding |

| But-2-ynamide side chain | Enhanced affinity, covalent potential | Cellular penetration |

Comparative analysis with related pyrido[3,4-d]pyrimidine analogues reveals that the specific substitution pattern of HDS 029 provides optimal balance between potency, selectivity, and pharmaceutical properties [3]. Alternative side chain modifications, particularly variations in the alkynamide length and substitution, significantly impact both enzymatic and cellular activities [3].

The differential selectivity across ErbB isoforms can be attributed to subtle structural differences in their respective adenosine triphosphate binding sites. While the overall architecture of ErbB kinase domains is highly conserved, specific amino acid variations in the binding pocket influence the precise positioning and affinity of HDS 029 [15] [8]. These differences explain the observed selectivity hierarchy where ErbB1 shows highest sensitivity, followed by ErbB4, and then ErbB2 [2].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Other CAS

Wikipedia

Explore Compound Types

O4Si-4